![molecular formula C11H18N2O4 B2363910 Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate CAS No. 1008015-25-5](/img/structure/B2363910.png)
Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate
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Overview
Description
Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C11H18N2O4 . Its IUPAC name is tetrahydro-2-furanylmethyl (3-oxo-2-piperazinyl)acetate .
Molecular Structure Analysis
The molecular structure of Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate is represented by the InChI code: 1S/C11H18N2O4/c14-10(17-7-8-2-1-5-16-8)6-9-11(15)13-4-3-12-9/h8-9,12H,1-7H2,(H,13,15) .Physical And Chemical Properties Analysis
Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate has a molecular weight of 242.27 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Modification
Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate is utilized in the synthesis of novel compounds with potential pharmacological activities. For instance, a series of derivatives, 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were synthesized starting from 2-acetylfuran. These derivatives exhibited antidepressant and anti-anxiety activities in preclinical models (Kumar et al., 2017).
In the realm of organic chemistry, strategies for synthesizing various 2-substituted piperazines have been developed. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, derived from the compound, have been used as scaffolds for preparing a variety of 2-substituted piperazines (Clark & Elbaum, 2007).
The compound has been involved in the synthesis of a variety of heterocyclic systems by reacting with electrophilic reagents, demonstrating its utility in creating diverse chemical structures (Khilya et al., 2019).
Material Science and Coordination Chemistry
It has played a role in the formation of coordination polymers with uranyl thiophene dicarboxylate. These polymers displayed varied crystalline structures and photocatalytic activities, highlighting its utility in materials science and photocatalysis (Jennifer & Jana, 2017).
Additionally, 2D coordination polymers involving the drug ligand Enoxacin were synthesized, showing promising photoluminescence properties. This implies potential applications in the field of optoelectronic materials (Yu et al., 2006).
Pharmaceutical Research
In pharmaceutical research, the compound's derivatives have been explored as adenosine A2a receptor antagonists, showcasing their potential in treating neurological disorders like Parkinson's disease (Vu et al., 2004).
It has also been a part of the synthesis of prodrugs aimed at enhancing anti-HIV activity, indicating its role in developing novel antiviral therapies (Sriram et al., 2007).
Safety and Hazards
properties
IUPAC Name |
oxolan-2-ylmethyl 2-(3-oxopiperazin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c14-10(17-7-8-2-1-5-16-8)6-9-11(15)13-4-3-12-9/h8-9,12H,1-7H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRAXTHYXDRJLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)CC2C(=O)NCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate |
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